molecular formula C14H13N3O4S B5105652 N-(4-methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide CAS No. 5252-64-2

N-(4-methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide

Cat. No.: B5105652
CAS No.: 5252-64-2
M. Wt: 319.34 g/mol
InChI Key: QOCBHZCDLGVRHX-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxy-2-nitrophenyl group linked via an acetamide bridge to a pyridin-4-ylsulfanyl moiety.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-pyridin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-10-2-3-12(13(8-10)17(19)20)16-14(18)9-22-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCBHZCDLGVRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385504
Record name ST4062215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5252-64-2
Record name ST4062215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of Pyridinylsulfanyl Group:

    Acetamide Formation: The final step involves the formation of the acetamide moiety, typically through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituents introduced, various substituted derivatives can be formed.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Similarities and Differences

The compound’s key structural elements can be compared to other acetamides with modified aryl or heteroaryl groups (Table 1):

Compound Name Key Substituents Molecular Features
N-(4-Methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide (Target) 4-Methoxy-2-nitrophenyl, pyridin-4-ylsulfanyl Nitro (electron-withdrawing), methoxy (electron-donating), sulfur linkage
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) 4-Methoxyphenyl, morpholinylquinazoline-sulfonyl Sulfonyl group, morpholine ring (enhanced solubility)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Bromophenyl, pyridazinone core Bromine (hydrophobic), pyridazinone (FPR2 agonist activity)
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methoxyphenyl, triazole-sulfanyl Triazole ring (increased rigidity), pyridine substituent

Key Observations :

  • Sulfur Linkages : The pyridin-4-ylsulfanyl group may enhance membrane permeability compared to sulfonyl or triazole-linked derivatives .
  • Aromatic Substitutions : Para-methoxy groups are common in anti-inflammatory and anti-cancer analogs, suggesting shared mechanisms of action .
Pharmacological Activity Comparisons
  • Anti-Cancer Activity: Analogs like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) showed potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines (IC₅₀ < 10 μM) via apoptosis induction .
  • Anti-Inflammatory Activity: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperformed diclofenac in reducing inflammation with lower ulcerogenic risk .
  • Structural-Activity Relationships (SAR) :

    • Methoxy groups at the para position enhance solubility and metabolic stability .
    • Sulfur-containing linkers (e.g., sulfanyl, sulfonyl) improve target engagement via hydrogen bonding or hydrophobic interactions .

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